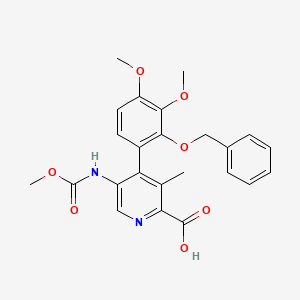
4-(3,4-Dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, multiple methoxy groups, and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Functionalization: The introduction of methoxy and phenylmethoxy groups can be achieved through electrophilic aromatic substitution reactions. The methoxycarbonyl group can be introduced using esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of green chemistry principles to reduce waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which can modulate its activity.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler analog with a single carboxylic acid group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): A structural isomer with the carboxylic acid group at the 4-position.
Uniqueness
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Propiedades
Número CAS |
61948-41-2 |
|---|---|
Fórmula molecular |
C24H24N2O7 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H24N2O7/c1-14-19(17(26-24(29)32-4)12-25-20(14)23(27)28)16-10-11-18(30-2)22(31-3)21(16)33-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,26,29)(H,27,28) |
Clave InChI |
PZKXATXEOWILIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1C(=O)O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

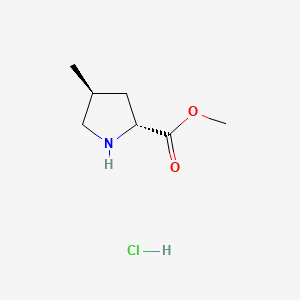
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
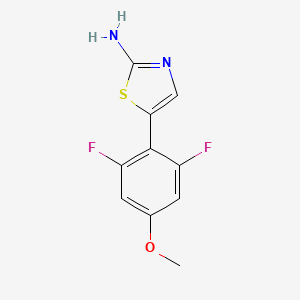
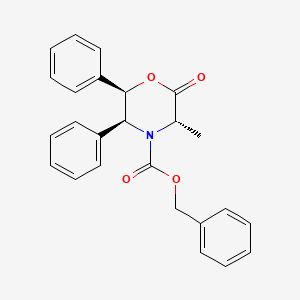
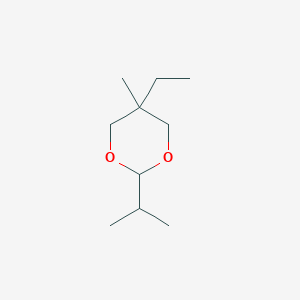
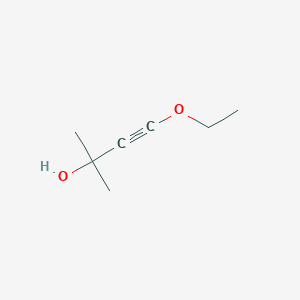
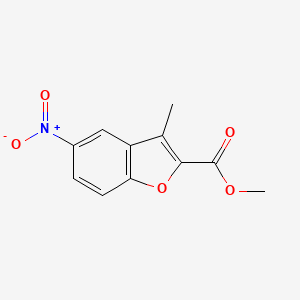

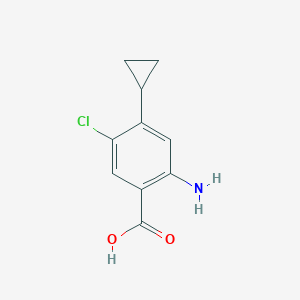
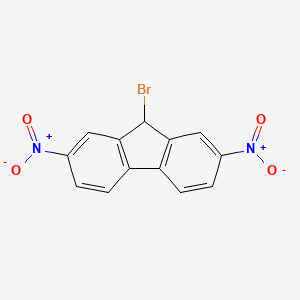
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
